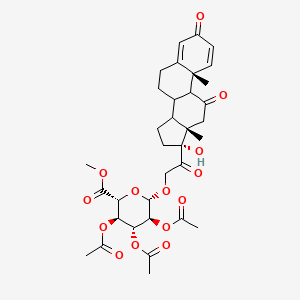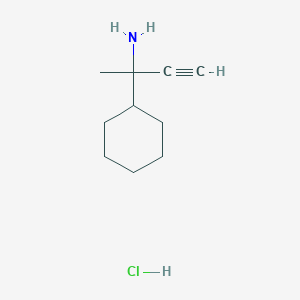
7-Bromo-1-methylindoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-1-methylindoline is a chemical compound belonging to the indole family, characterized by a bromine atom at the 7th position and a methyl group at the 1st position of the indoline ring. Indole derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1-methylindoline typically involves the bromination of 1-methylindoline. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the indoline ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 7th position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-1-methylindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-2,3-diones under specific conditions.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 1-methylindoline.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as amino or hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or sodium hydroxide are employed in substitution reactions.
Major Products:
Oxidation: Indole-2,3-diones
Reduction: 1-Methylindoline
Substitution: Various substituted indolines depending on the nucleophile used.
Scientific Research Applications
7-Bromo-1-methylindoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry and materials science.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active indoles.
Medicine: Research on this compound includes its potential as an anticancer agent, antimicrobial agent, and in the development of new pharmaceuticals.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 7-Bromo-1-methylindoline involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the indoline ring structure allow the compound to bind with high affinity to these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
1-Methylindoline: Lacks the bromine atom, making it less reactive in certain chemical reactions.
7-Chloro-1-methylindoline: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
7-Bromoindole: Lacks the methyl group at the 1st position, affecting its chemical properties and applications
Uniqueness: 7-Bromo-1-methylindoline is unique due to the presence of both the bromine atom and the methyl group, which confer specific chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H10BrN |
|---|---|
Molecular Weight |
212.09 g/mol |
IUPAC Name |
7-bromo-1-methyl-2,3-dihydroindole |
InChI |
InChI=1S/C9H10BrN/c1-11-6-5-7-3-2-4-8(10)9(7)11/h2-4H,5-6H2,1H3 |
InChI Key |
OYUZHJRNIYATQD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C1C(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



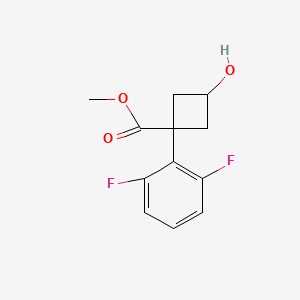
![[2-methoxy-3-(octadecylcarbamoyloxy)propyl] N-acetyl-N-(pyridin-2-ylmethyl)carbamate](/img/structure/B13448540.png)

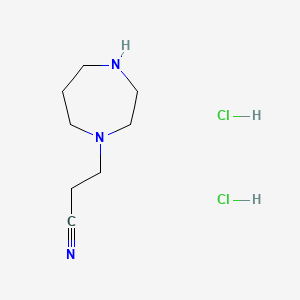
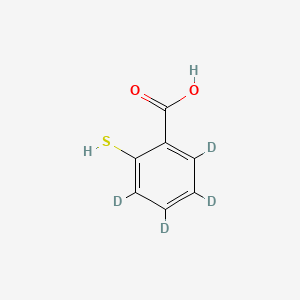
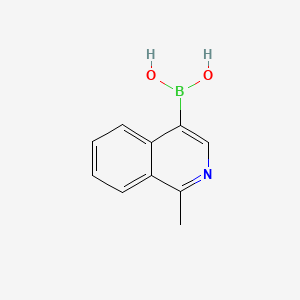
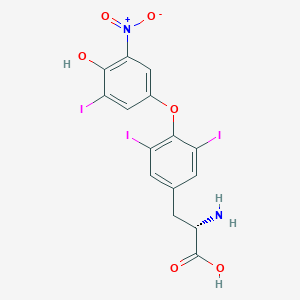
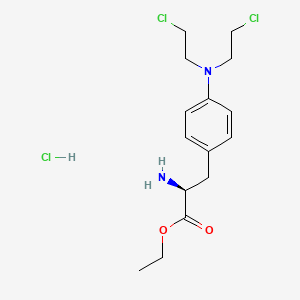
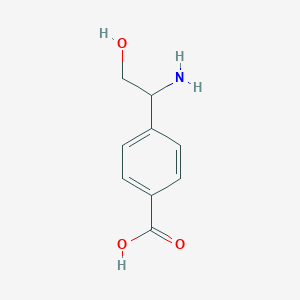
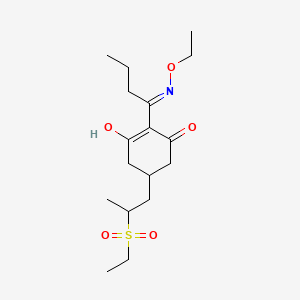
![(1R,2S,3S,5S,6S,7S,10S,11R,14S,16R)-6-(3-hydroxypropyl)-7,11-dimethylpentacyclo[8.8.0.02,7.03,5.011,16]octadec-17-ene-6,14,16-triol](/img/structure/B13448593.png)
